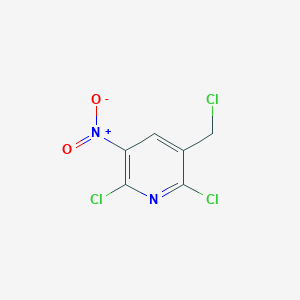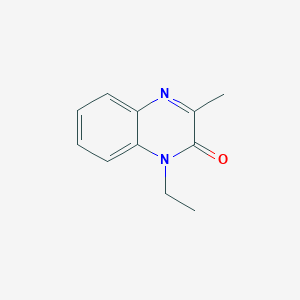
1-ethyl-3-methylquinoxalin-2(1H)-one
Vue d'ensemble
Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This would involve studying the compound’s molecular structure using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This would involve studying the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Applications De Recherche Scientifique
1. Structural and Spectroscopic Analysis
- X-Ray Diffraction and UV-Vis Spectroscopy : 1-ethyl-3-methylquinoxaline-2-thione, closely related to your compound of interest, exhibits significant biological activity. It has been studied using X-ray diffraction and UV-Vis spectroscopy, revealing its crystal structure and electronic properties, important for biomedical applications (Benallal et al., 2020).
2. Synthesis and Functionalization
- Synthesis Processes : The synthesis of 3-ethylquinoxalin-2(1H)-one, a derivative of the compound , has been developed using o-phenylenediamine and ethyl 2-oxobutanoate. This process allows the transformation of the ethyl group into various functional groups, leading to the creation of diverse derivatives (Mamedov et al., 2005).
3. Application in Medicinal Chemistry
- Antiviral Agents : Novel quinoxaline derivatives have been synthesized and evaluated for their antiviral activity against viruses such as HCV, HBV, HSV-1, and HCMV. Certain derivatives have shown potent activity and selectivity, highlighting the potential of quinoxaline compounds in antiviral research (Elzahabi, 2017).
- Antitubercular Agents : Derivatives of quinoxaline have been assessed for their potential in treating tuberculosis. Some compounds have shown significant antitubercular potencies, suggesting the utility of these derivatives in the development of new tuberculosis treatments (Das et al., 2010).
4. Photophysical and Electrochemical Applications
- Photosensitizers for TiO2 Surface : Quinoxaline-2(1H)-one derivatives have been synthesized as donor-acceptor compounds, exhibiting potential as charge-transfer photosensitizers for TiO2 surfaces in solar energy applications (Caicedo et al., 2017).
5. Corrosion Inhibition
- Steel Corrosion Inhibition : The compound 6-methylquinoxalin-2(1H)-one has been studied for its inhibitory action on steel corrosion in acidic media. With high efficiency rates, it suggests the use of quinoxaline derivatives in corrosion protection (Forsal et al., 2010).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and environmental impact.
Orientations Futures
This would involve speculating on potential future research directions, such as new synthetic methods, applications, or biological activities.
Propriétés
IUPAC Name |
1-ethyl-3-methylquinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-3-13-10-7-5-4-6-9(10)12-8(2)11(13)14/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQOEHPFAFQSIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20512554 | |
| Record name | 1-Ethyl-3-methylquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20512554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-methylquinoxalin-2(1H)-one | |
CAS RN |
73148-14-8 | |
| Record name | 1-Ethyl-3-methylquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20512554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

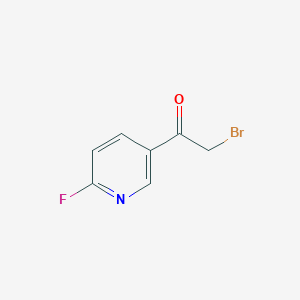
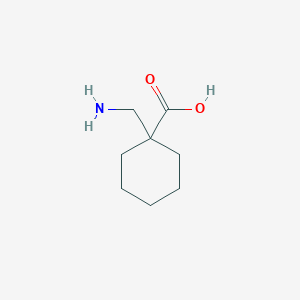
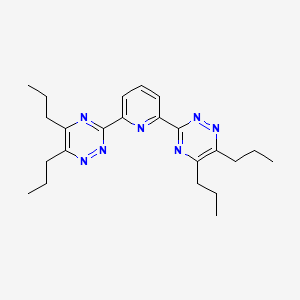
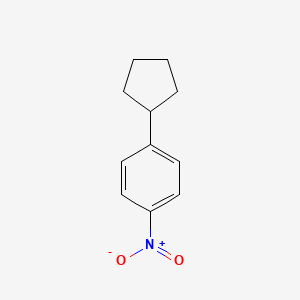
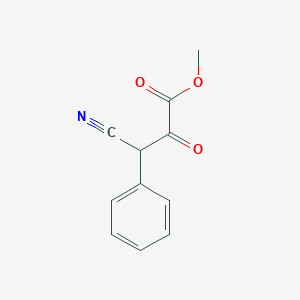
![2-(naphthalen-2-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1626802.png)
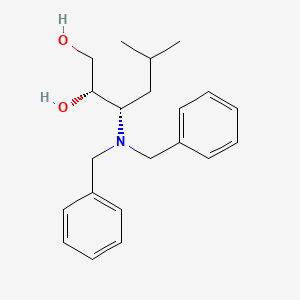
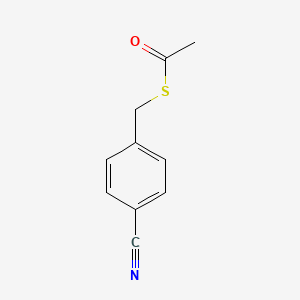
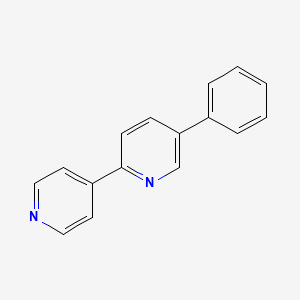
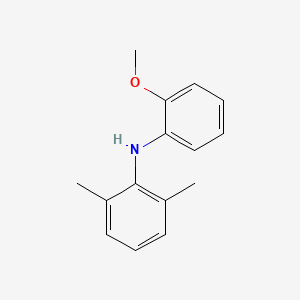
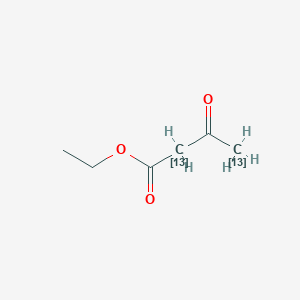
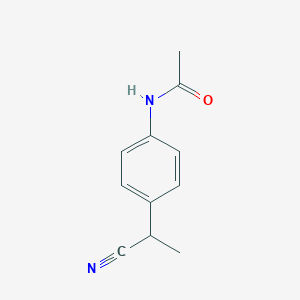
![1-Isopropyl-[1,4]diazepan-5-one](/img/structure/B1626814.png)
